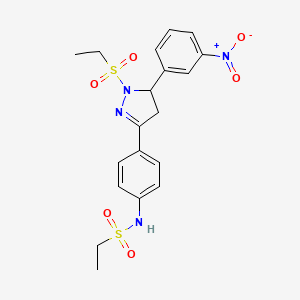

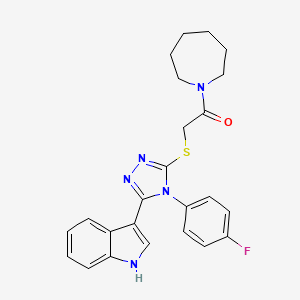

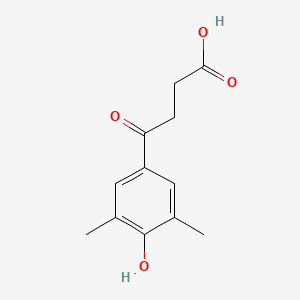

1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex triazole derivatives, similar to the target compound, often involves multistep reactions, including propargylation followed by click chemistry. For instance, a related synthesis process has been described for producing novel triazole compounds with antimicrobial activity, starting from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and proceeding through propargylation and click reactions (Nagamani et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a closely related compound was confirmed through single crystal XRD analysis, highlighting the importance of these techniques in understanding the spatial arrangement of atoms within the molecule (Govindhan et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives often involves interactions with various biological targets. The synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and their subsequent analysis can provide insights into the reactivity and potential biological interactions of such compounds (Liu et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of chemical compounds under various conditions. Techniques like TGA and DSC are employed to analyze the thermal stability, providing essential data for practical applications and handling (Govindhan et al., 2017).

Scientific Research Applications

Efficient Synthesis and Biological Activity

- An efficient synthesis process for an NK(1) receptor antagonist, highlighting the potential for creating targeted therapies for various conditions, including nausea and vomiting associated with chemotherapy (Brands et al., 2003).

- Synthesis and antimicrobial activity of novel triazolyl compounds, indicating the chemical framework's potential in developing new antimicrobial agents (Nagamani et al., 2018).

Anticonvulsant and Anticancer Properties

- The synthesis of indole and triazine derivatives with significant anticonvulsant activity, suggesting a pathway for developing new epilepsy treatments (Ahuja & Siddiqui, 2014).

- Investigating a synthesized compound for cytotoxic studies and binding analysis, providing a foundation for exploring new cancer therapies (Govindhan et al., 2017).

Heterocycle Construction and Chemical Analysis

- A phosphine-mediated method for constructing oxazepines and oxazines, essential for synthesizing biologically active heterocycles (François-Endelmond et al., 2010).

- Synthesis and characterization of novel bioactive molecules, demonstrating the potential of such compounds as antioxidants and antimicrobial agents (Gopi et al., 2016).

Novel Synthetic Approaches and Applications

- Development of organocatalytic synthesis for triazoles, highlighting innovative approaches to constructing pharmacologically relevant molecules (Ramachary et al., 2015).

- Exploration of fluoroalkyl-containing carbonyl compounds in synthesizing heterocycles, indicating the role of such molecules in creating diverse pharmacological agents (Pashkevich et al., 1998).

properties

IUPAC Name |

1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5OS/c25-17-9-11-18(12-10-17)30-23(20-15-26-21-8-4-3-7-19(20)21)27-28-24(30)32-16-22(31)29-13-5-1-2-6-14-29/h3-4,7-12,15,26H,1-2,5-6,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNOXQZOEASWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)